4-iodo-3-methyl-1,1'-biphenyl
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Overview
Description
4-Iodo-3-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H11I It consists of a biphenyl structure where one of the phenyl rings is substituted with an iodine atom at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-iodo-3-methyl-1,1’-biphenyl can be achieved through several methods, including:
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Suzuki-Miyaura Coupling Reaction:
Reactants: 4-iodo-1-bromobenzene and 3-methylphenylboronic acid.
Catalyst: Palladium(0) complex.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF) and water mixture.
Conditions: Refluxing the mixture under an inert atmosphere.
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Direct Iodination:
Reactants: 3-methyl-1,1’-biphenyl.
Reagent: Iodine and an oxidizing agent such as nitric acid.
Conditions: The reaction is typically carried out at elevated temperatures.
Industrial Production Methods:
Industrial production of 4-iodo-3-methyl-1,1’-biphenyl often involves scalable methods such as the Suzuki-Miyaura coupling due to its efficiency and high yield. The use of continuous flow reactors can further enhance the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
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Electrophilic Substitution:
Reagents: Halogens, nitrating agents, sulfonating agents.
Conditions: Typically carried out in the presence of a Lewis acid catalyst.
Products: Various substituted biphenyl derivatives.
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Oxidation:
Reagents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Carried out under acidic or basic conditions.
Products: Oxidized biphenyl derivatives.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Conditions: Carried out under mild to moderate conditions.
Products: Reduced biphenyl derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents, Lewis acids.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen, catalytic conditions.
Major Products:
- Substituted biphenyl derivatives.
- Oxidized biphenyl derivatives.
- Reduced biphenyl derivatives.
Scientific Research Applications
Chemistry:
4-Iodo-3-methyl-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives through cross-coupling reactions .
Biology and Medicine:
The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets .
Industry:
In the industrial sector, 4-iodo-3-methyl-1,1’-biphenyl is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals .
Mechanism of Action
The mechanism of action of 4-iodo-3-methyl-1,1’-biphenyl and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
4-Iodo-1,1’-biphenyl: Lacks the methyl group, making it less sterically hindered.
3-Methyl-1,1’-biphenyl: Lacks the iodine atom, resulting in different reactivity.
4-Bromo-3-methyl-1,1’-biphenyl: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and applications.
Uniqueness:
4-Iodo-3-methyl-1,1’-biphenyl is unique due to the presence of both the iodine atom and the methyl group, which confer distinct steric and electronic properties.
Properties
CAS No. |
3419-50-9 |
---|---|
Molecular Formula |
C13H11I |
Molecular Weight |
294.1 |
Purity |
95 |
Origin of Product |
United States |
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